molecular formula C19H14FN3O4 B2595149 N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040663-71-5

N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Numéro de catalogue: B2595149
Numéro CAS: 1040663-71-5
Poids moléculaire: 367.336
Clé InChI: YTGZUWAHBZTUSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring fused with a benzo[d][1,3]dioxole moiety and a fluorobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-ketoester under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the pyridazine intermediate with a benzo[d][1,3]dioxole derivative, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Attachment of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzo[d][1,3]dioxole moiety or the pyridazine ring, leading to the formation of quinones or N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, converting it to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorobenzyl group or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a dihydropyridazine core, which is known for its biological activity. The presence of the benzo[d][1,3]dioxole group enhances its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancerous cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications to the fluorobenzyl moiety can enhance antibacterial activity .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 in cell culture models, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Research Findings

Study ReferenceApplicationFindings
AnticancerInduced apoptosis in breast and lung cancer cells
AntimicrobialEffective against Staphylococcus aureus and E. coli
NeuroprotectionReduced oxidative stress-induced apoptosis in neuronal cells
Anti-inflammatoryInhibited COX-2 and pro-inflammatory cytokines

Detailed Insights from Case Studies

Anticancer Study : In a controlled experiment involving various cell lines, the compound was administered at different concentrations. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to standard chemotherapeutics.

Neuroprotective Study : In vitro assays using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls.

Mécanisme D'action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a different position of the fluorine atom.

    N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its biological activity and interaction with molecular targets. The presence of the benzo[d][1,3]dioxole moiety also contributes to its distinct chemical properties and potential therapeutic applications.

Activité Biologique

N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, identified by its CAS number 1040663-71-5, is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14FN3O4C_{19}H_{14}FN_{3}O_{4}, with a molecular weight of 367.3 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a dihydropyridazine core, which is significant for its biological activity.

PropertyValue
CAS Number1040663-71-5
Molecular FormulaC₁₉H₁₄FN₃O₄
Molecular Weight367.3 g/mol

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties . In experimental models, it showed a rapid onset of action in reducing inflammation, with edema inhibition percentages ranging from 56% to 86% compared to standard anti-inflammatory drugs like sodium diclofenac . The compound's ability to reduce serum levels of pro-inflammatory cytokines such as Interleukin-1 Beta (IL-1β) suggests that it may inhibit cyclooxygenase (COX) activity effectively .

Antimicrobial Activity

Studies indicate that derivatives related to this compound have shown varying degrees of antimicrobial activity . For instance, some related compounds exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, while showing limited effects against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . This highlights the potential for developing new antimicrobial agents based on the dihydropyridazine scaffold.

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through various assays. It demonstrated promising results with an IC50 value indicating strong radical scavenging activity. The presence of functional groups such as NH in the structure enhances its ability to donate hydrogen atoms, thereby stabilizing free radicals .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the anti-inflammatory activity by modulating electronic properties .
  • Core Structure Importance : The dihydropyridazine core is essential for maintaining biological activity; modifications to this core can significantly alter efficacy .

Case Studies and Research Findings

  • Anti-inflammatory Efficacy :
    • In a controlled study, the compound was administered in an animal model of acute inflammation. Results showed a marked reduction in paw edema within one hour post-administration, outperforming traditional NSAIDs in terms of speed and effectiveness .
  • Cytotoxicity Against Cancer Cells :
    • Preliminary studies assessed the cytotoxic effects on various cancer cell lines. The compound exhibited selective toxicity, with notable effects on solid tumor lines while sparing normal cells, indicating its potential as an anti-cancer agent .

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c20-13-3-1-2-12(8-13)10-23-18(24)7-5-15(22-23)19(25)21-14-4-6-16-17(9-14)27-11-26-16/h1-9H,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGZUWAHBZTUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.